molecular formula C15H11ClN2O2S B2377973 3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole CAS No. 339015-66-6

3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2377973
CAS No.: 339015-66-6
M. Wt: 318.78
InChI Key: BQUZSLPVXJROTR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structural features, which include a 1,2,4-oxadiazole ring substituted with a chlorophenyl and a methylsulfinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2-(methylsulfinyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Catalytic hydrogenation, lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole

Uniqueness

3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole stands out due to the presence of both chlorophenyl and methylsulfinyl groups, which confer unique chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in its biological applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-methylsulfinylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-21(19)13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUZSLPVXJROTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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